

An In-depth Technical Guide to Isobornyl Acrylate (CAS 5888-33-5)

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Compound of Interest

Compound Name: Isobornyl acrylate

Cat. No.: B1166645

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobornyl acrylate (IBOA), CAS number 5888-33-5, is a monofunctional acrylic monomer prized for its unique bicyclic structure, which imparts valuable properties to the polymers it forms. This technical guide provides a comprehensive overview of IBOA, including its chemical and physical properties, toxicological profile, and key applications, with a particular focus on its relevance to the medical and pharmaceutical fields. Detailed experimental protocols for its analysis, toxicological assessment, and polymerization are provided, alongside visualizations of its synthesis, polymerization, and mechanism of action as a contact allergen. This document is intended to serve as a thorough resource for professionals engaged in materials science, medical device development, and drug delivery research.

Core Technical Data

Isobornyl acrylate is a clear, colorless liquid characterized by its high glass transition temperature (T_g), excellent thermal stability, and hydrophobicity. These properties make it a valuable component in a variety of applications, including coatings, inks, and adhesives.^{[1][2][3]}

Table 1: Chemical and Physical Properties of Isobornyl Acrylate

Property	Value	References
CAS Number	5888-33-5	[4] [5] [6]
EC Number	227-561-6	[4] [7]
Molecular Formula	C ₁₃ H ₂₀ O ₂	[6] [8] [9]
Molecular Weight	208.30 g/mol	[4] [6] [8]
IUPAC Name	(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl prop-2-enoate	[10] [11]
Appearance	Clear, colorless to pale yellow liquid	[5] [10]
Odor	Characteristic, mild	[5]
Density	0.986 g/mL at 25 °C	[6] [7] [9]
Boiling Point	119-121 °C at 15 mmHg; ~245 °C at 760 mmHg	[6] [8]
Melting Point	<-35 °C	[6]
Flash Point	97.2 - 104 °C (closed cup)	[4] [7] [8]
Auto-ignition Temperature	375 °C	[4]
Refractive Index (n ²⁰ /D)	1.476	[6] [9]
Viscosity	9 cP at 25 °C	[6]
Vapor Pressure	0.03 mmHg at 25 °C; 1.3 Pa at 20 °C	[6] [8]
Water Solubility	Difficult to mix in water	[6]
LogP (n-octanol/water)	4.52	[4] [6]
Purity (Typical)	≥98.5%	[5]
Inhibitor	Typically contains 100-200 ppm MEHQ (Monomethyl ether hydroquinone)	[8] [9]

Table 2: Toxicological Profile of Isobornyl Acrylate

Endpoint	Species	Route	Value	Classification/Remarks	References
Acute Oral Toxicity	Rat	Oral	LD50: 4350 - 4890 mg/kg	Moderately toxic by ingestion.	[8] [12] [13]
Acute Dermal Toxicity	Rabbit	Dermal	LD50: >3000 mg/kg; >5000 mg/kg	Low toxicity by skin contact.	[8] [12] [13]
Skin Irritation	Rabbit	Dermal	Moderate irritant	Causes skin irritation.	[14]
Eye Irritation	-	-	Mild irritant	May cause eye irritation.	
Skin Sensitization	Human	Dermal	Known sensitizer	May cause an allergic skin reaction. Identified as a major allergen in medical devices.	[4] [8]
Mutagenicity	-	In vitro	Not mutagenic	Not mutagenic in bacteria and mammalian cells.	

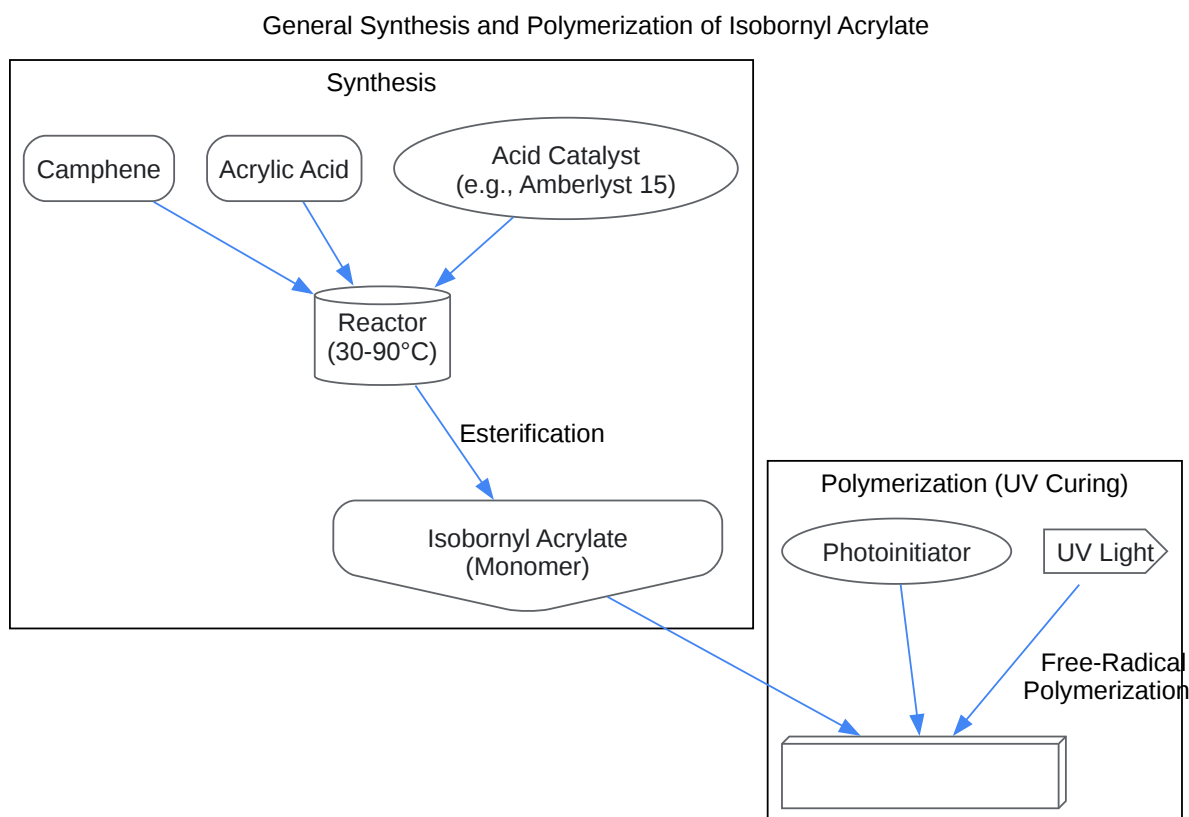
Table 3: Ecotoxicological Profile of Isobornyl Acrylate

Endpoint	Species	Duration	Value	Remarks	References
Fish Toxicity	Danio rerio (Zebra fish)	96 h	LC50: 0.704 mg/L	Very toxic to aquatic life.	
Crustacean Toxicity	Daphnia magna (Water flea)	21 d	NOEC: 0.092 mg/L	Very toxic to aquatic life with long lasting effects.	
Algae Toxicity	Pseudokirchn eriella subcapitata	72 h	EC50: 1.98 mg/L	-	
Biodegradatio n	-	28 d	57%	Not readily biodegradabl e.	

Synthesis and Polymerization

Isobornyl acrylate is commercially synthesized via the acid-catalyzed esterification of camphene with acrylic acid.^[5] The resulting monomer can then be polymerized through free-radical polymerization, often initiated by UV light or heat, to form a homopolymer or copolymerized with other monomers to create materials with tailored properties.^{[1][3]}

Diagram 1: General Synthesis and Polymerization Workflow



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Caption: Workflow of IBOA synthesis and its subsequent UV-initiated polymerization.

Applications in Research and Industry

IBOA's unique properties, such as high hardness, flexibility, thermal resistance, and weatherability, make it a versatile monomer in various industrial applications.^{[1][8]}

- **UV/EB Curable Coatings and Inks:** IBOA is widely used as a reactive diluent to reduce viscosity and enhance the physical properties of the final cured product, such as scratch

resistance and adhesion.[5]

- **Adhesives:** It is incorporated into pressure-sensitive and structural adhesives to improve tack, cohesive strength, and thermal stability.
- **Plastics and Resins:** IBOA is copolymerized with other monomers to produce high-performance acrylic resins with elevated glass transition temperatures.
- **Medical Devices:** Due to its mechanical properties, IBOA has been used in the plastics and adhesives of medical devices, such as continuous glucose monitors and insulin pumps.[4][10] This application, however, has raised significant concerns due to its potential for skin sensitization.

Relevance to Drug Development: A Contact Allergen

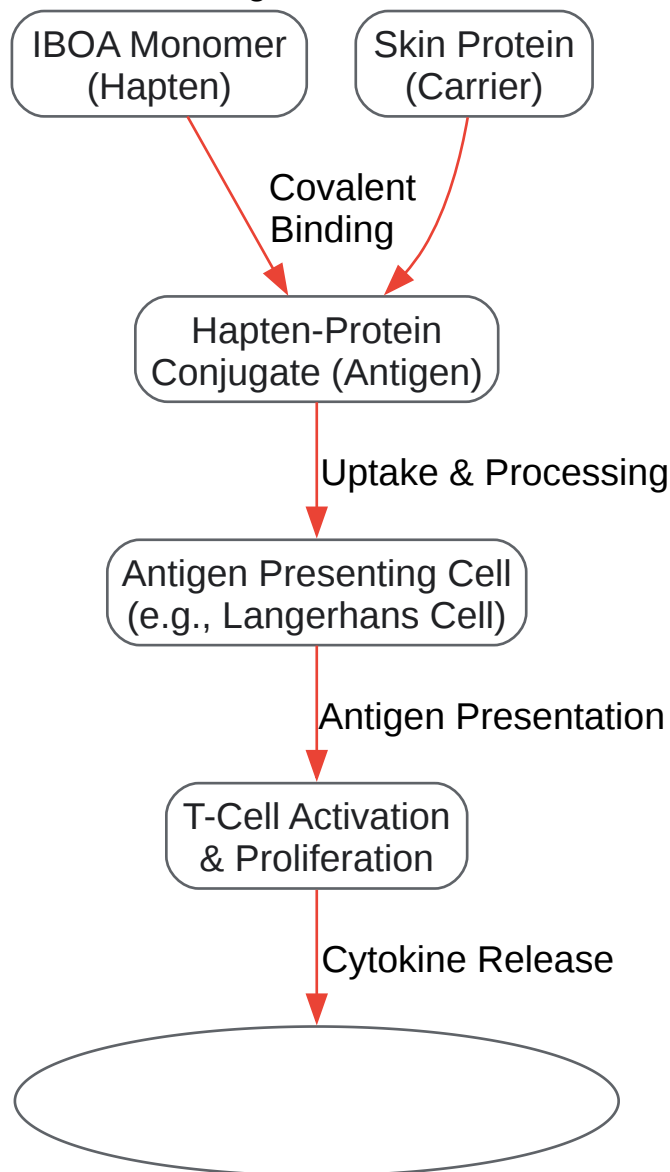
While not a therapeutic agent itself, IBOA has become highly relevant to drug development and patient care due to its identification as a significant contact allergen in wearable medical devices used for diabetes management.[4][6][8] Residual, unpolymerized IBOA monomer can leach from the device's plastic housing or adhesive and migrate to the skin.[8][9] This has led to an increase in cases of allergic contact dermatitis (ACD) among users of these devices.[4][6]

Mechanism of Skin Sensitization

Isobornyl acrylate is a small, reactive molecule that can penetrate the stratum corneum. It is not an allergen itself but acts as a hapten. In the skin, it covalently binds to endogenous proteins, forming a hapten-protein conjugate. This new complex is recognized as foreign by the immune system's antigen-presenting cells (like Langerhans cells), initiating a Type IV hypersensitivity reaction upon initial (sensitization) and subsequent (elicitation) exposures.[9]

Diagram 2: Proposed Mechanism of IBOA-Induced Skin Sensitization

Mechanism of Allergic Contact Dermatitis to IBOA



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Caption: The haptenation mechanism leading to IBOA-induced allergic contact dermatitis.

Experimental Protocols

The following sections provide detailed methodologies for the assessment and use of **isobornyl acrylate**.

Toxicological Assessment

- Objective: To determine the acute oral toxicity (LD50) of IBOA.
- Test Animals: Healthy, young adult Wistar rats (female, nulliparous, and non-pregnant), fasted overnight prior to administration.[\[12\]](#)
- Housing: Animals are housed in a controlled environment ($22 \pm 3^{\circ}\text{C}$, 30-70% humidity) with a 12-hour light/dark cycle.
- Dose Administration:
 - The test substance is administered as a single dose by oral gavage.
 - A sighting study is performed with one animal per step at dose levels of 5, 50, 300, and 2000 mg/kg to determine the starting dose for the main study.
 - For the main study, a group of five animals is used for the selected starting dose. Depending on the outcome (mortality or evident toxicity), further groups are dosed at higher or lower fixed doses.
- Observations:
 - Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, dyspnea, changes in skin and hair), and behavioral changes immediately after dosing, at regular intervals for the first 24 hours, and daily thereafter for 14 days.[\[1\]](#)
 - Body weights are recorded prior to administration and at least weekly thereafter.
- Necropsy: All animals (those that die during the study and survivors at the end of the 14-day period) are subjected to a gross necropsy.
- Data Analysis: The LD50 is estimated based on the observed mortality at the different dose levels.
- Objective: To determine the acute dermal toxicity (LD50) of IBOA.
- Test Animals: Healthy, young adult New Zealand White rabbits, with the fur on their backs clipped 24 hours before the test.[\[12\]](#)

- Dose Application:
 - The test substance is applied uniformly over a shaved area of approximately 10% of the total body surface.
 - A single dose (e.g., a limit test of 3000 or 5000 mg/kg) is applied to the skin.[\[12\]](#)
 - The treated area is covered with a porous gauze dressing and non-irritating tape (occlusive dressing) for 24 hours.
- Observations:
 - After the 24-hour exposure period, the dressing is removed, and the treated skin is wiped to remove any residual test substance.
 - Animals are observed for mortality and signs of toxicity for at least 14 days. Skin irritation at the site of application is also recorded.
- Necropsy: All animals are subjected to a gross necropsy at the end of the study.
- Data Analysis: The LD50 is determined. If no mortality is observed at the limit dose, the LD50 is reported as being greater than that dose.

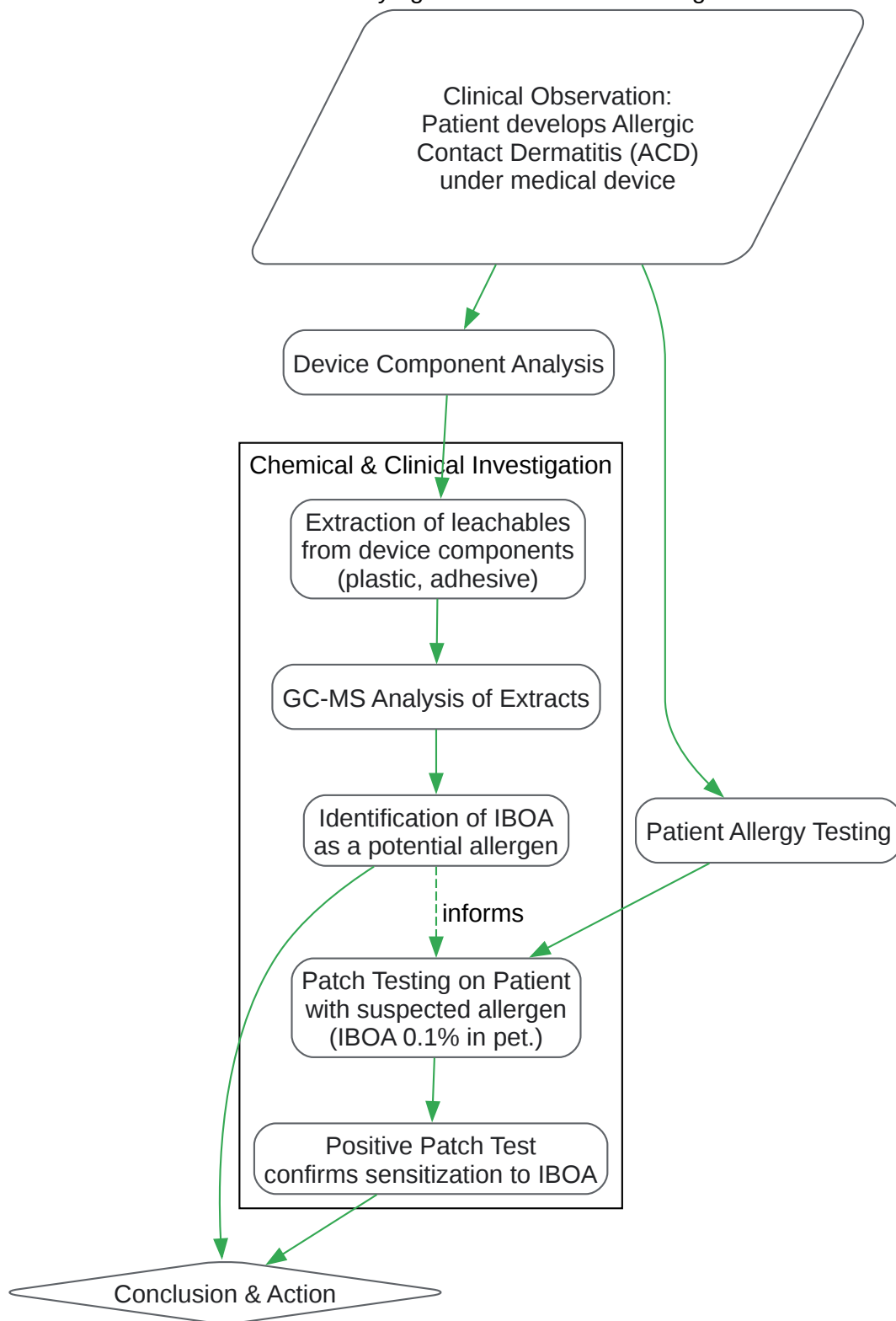
Analytical Chemistry

- Objective: To quantify the amount of unreacted IBOA monomer in a solid polymer or adhesive sample.
- Sample Preparation (Solvent Extraction):
 - Accurately weigh approximately 0.5-1.0 g of the polymer sample into a glass vial.
 - Add a known volume (e.g., 5 mL) of a suitable extraction solvent such as ethyl acetate or acetone.[\[8\]](#)
 - Add an appropriate internal standard.

- Seal the vial and agitate using an ultrasonic bath for 30-60 minutes to extract the monomer.
- Centrifuge the sample to separate the polymer residue.
- Carefully transfer the supernatant (extract) to a clean vial for analysis. For some resins, precipitation of the polymer with a solvent like methanol may be required before analysis.
- GC-MS Instrumentation and Conditions:
 - Gas Chromatograph: Agilent 7890B or similar.
 - Mass Spectrometer: Agilent 5977B or similar.
 - Column: DB-WAX or a 5% phenyl methyl siloxane capillary column (e.g., 30-60 m length, 0.25 mm I.D., 0.25-1.4 μm film thickness).[12]
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
 - Injector: Splitless or split mode (e.g., 5:1 ratio) at 250 °C.
 - Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280-300 °C, and hold for 5-10 minutes.
 - MS Conditions: Electron Ionization (EI) mode at 70 eV. Data acquired in both full scan mode (to confirm identity) and Selected Ion Monitoring (SIM) mode (for quantification).
- Quantification:
 - Prepare a calibration curve using standards of IBOA of known concentrations in the same solvent.
 - Quantify the IBOA in the sample extract by comparing its peak area (normalized to the internal standard) against the calibration curve.

Diagram 3: Workflow for Allergen Identification in Medical Devices

Workflow for Identifying IBOA as a Contact Allergen

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Caption: A systematic workflow combining chemical analysis and clinical testing.

Material Science

- Objective: To synthesize poly(**isobornyl acrylate**) via free-radical polymerization.
- Materials:
 - **Isobornyl acrylate** (IBOA) monomer (inhibitor removed if necessary by passing through a column of basic alumina).
 - Free-radical initiator (e.g., Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)), ~1% w/w of the monomer.
 - Anhydrous solvent (e.g., 1,4-dioxane or toluene).
 - Polymerization tube or round-bottom flask with a condenser and nitrogen inlet.
- Procedure:
 - Dissolve the IBOA monomer and the initiator in the solvent within the reaction vessel.
 - Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 20-30 minutes to remove oxygen, which inhibits radical polymerization.
 - Immerse the reaction vessel in a preheated oil bath at the desired reaction temperature (e.g., 65-80 °C).
 - Allow the polymerization to proceed for a set time (e.g., 12-24 hours) under an inert atmosphere with stirring.
- Isolation and Purification:
 - Cool the reaction mixture to room temperature.
 - Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as ethanol or methanol, while stirring vigorously.
 - Collect the precipitated polymer by filtration.

- Purify the polymer by re-dissolving it in a small amount of a good solvent (e.g., dichloromethane) and re-precipitating it.
- Dry the final polymer product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Conclusion

Isobornyl acrylate (CAS 5888-33-5) is a monomer with significant industrial utility due to the desirable properties it imparts to polymers. For professionals in drug development and medical research, a thorough understanding of IBOA is critical, not for its therapeutic potential, but for its role as a leachable impurity and potent contact allergen in medical devices. The increasing prevalence of IBOA-induced allergic contact dermatitis necessitates rigorous analytical monitoring of medical device components and the development of alternative, non-sensitizing materials. The data and protocols presented in this guide aim to equip researchers with the foundational knowledge required to safely handle, analyze, and innovate with this versatile yet challenging chemical compound.

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